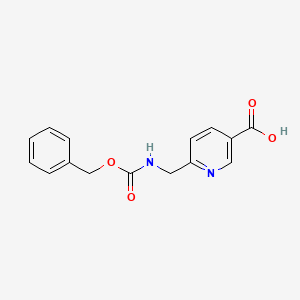

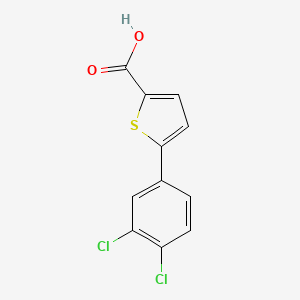

![molecular formula C12H13ClN4O2 B2957068 9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride CAS No. 2567497-17-8](/img/structure/B2957068.png)

9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Techniques : The compound has been synthesized through various chemical reactions, such as 1,3-dipolar cycloaddition reactions (Kim et al., 1990). This method involves reacting 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide with dimethyl or diethyl acetylenedicarboxylate and 2-chloroacrylonitrile.

- Chemical Transformations : Aerobic epoxidation and hydroxylation of a pyrrolo[2,1-b]quinazoline derivative have been studied, showcasing its reactivity under ambient conditions (Hawkins & Stephens, 2010).

Pharmacological Applications

- Antihypertensive Properties : Several pyrrolo[1,2-c]quinazolines and pyrrolo[1,2-c]quinazolinones, closely related to the compound , have exhibited antihypertensive properties in studies (Bandurco et al., 1981).

Synthesis of Derivatives and Related Compounds

- Derivative Synthesis : Novel pyrazoles and triazoles bearing a quinazoline moiety have been synthesized, indicating the versatility of the core structure in creating new pharmacologically active compounds (Saad et al., 2011).

- Polymorphic Modifications : Studies have also been conducted on polymorphic modifications of related compounds, which possess diuretic properties and potential as hypertension remedies (Shishkina et al., 2018).

Biological Activities and Applications

- Anti-Bacterial and Anti-Oxidant Activities : Novel 1,5-disubstituted pyrrolo[1,2-a]quinazolines have been evaluated for their anti-bacterial and anti-oxidant activities, demonstrating the potential therapeutic applications of these compounds (Kazemi et al., 2016).

- Antiulcer Agents : Derivatives of pyrrolo and pyrido[2,1-b] quinazoline have been synthesized and evaluated as antiulcer agents, indicating the compound's relevance in gastrointestinal therapeutic research (Doria et al., 1984).

Antimicrobial and Antitumor Activities

- Antimicrobial Activities : Some new pyrrolylthieno[2,3-b]-quinoline derivatives have been synthesized and screened for their antibacterial and antifungal activities (Geies et al., 1998).

- Antitumor Activities : A study focused on the utility of quinazolin-4(3H)-one in the synthesis of heterocyclic compounds with anticancer activity, showcasing the potential of these compounds in cancer treatment (Helali et al., 2014).

Mécanisme D'action

Target of Action

Quinazoline and quinazolinone derivatives, which this compound is a part of, have been known to exhibit a wide range of biopharmaceutical activities .

Mode of Action

Quinazoline and quinazolinone derivatives have been reported to exhibit diverse biological activities such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic . The mode of action is likely dependent on the specific biological activity exhibited by the compound.

Biochemical Pathways

It is known that quinazoline and quinazolinone derivatives can affect a broad range of biological pathways due to their diverse biological activities .

Pharmacokinetics

An in vitro pharmacokinetic study of a similar compound, a 2,3,-dihydro-1 h -pyyrolo [3,4- b ]quinolin-1-one derivative, ascertained its stability in both simulated gastric fluid and simulated intestinal fluid .

Result of Action

Given the diverse biological activities of quinazoline and quinazolinone derivatives, the effects can range from anti-inflammatory and anticonvulsant effects to anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects .

Propriétés

IUPAC Name |

9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2.ClH/c13-15-11(17)7-3-4-8-9(6-7)14-10-2-1-5-16(10)12(8)18;/h3-4,6H,1-2,5,13H2,(H,15,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPLGAIVVWDYPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=C(C=CC(=C3)C(=O)NN)C(=O)N2C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2956986.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,4-dichloroanilino)acrylaldehyde O-methyloxime](/img/structure/B2956989.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2956994.png)

![3-Bromo-4-[1-[(2-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B2956998.png)

![Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate](/img/structure/B2956999.png)

![6-[[4-(3-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2957004.png)

![2-[(4R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2957008.png)